molecular formula C13H24N4 B1475707 (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine CAS No. 2097943-90-1

(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine

Cat. No.: B1475707
CAS No.: 2097943-90-1
M. Wt: 236.36 g/mol
InChI Key: YNYSCWJLVLNJSD-UHFFFAOYSA-N
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Description

(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine is a chemical compound featuring a piperidine-pyrazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The integration of a rigid, planar pyrazole ring with the flexible piperidine cycle and a terminal methanamine group creates a multifunctional scaffold suitable for exploring diverse biological targets. Compounds with similar structural motifs, particularly those combining piperidine and heteroaryl groups like pyrazoles, are frequently investigated as key intermediates or core structures in the synthesis of potential therapeutic agents . The tert-butyl group on the pyrazole ring can enhance pharmacokinetic properties by influencing the compound's metabolic stability and lipophilicity . Research into analogous structures has demonstrated their utility in various fields. For instance, piperidine-linked pyrazole derivatives have been explored as allosteric inhibitors for viral proteases, such as those found in Zika and Dengue viruses, highlighting their potential in antiviral research . Furthermore, structurally related small molecules featuring piperidine and aromatic heterocycles are being actively screened as potential inhibitors of immune checkpoint pathways, such as the PD-1/PD-L1 interaction, for cancer immunotherapy . The primary amine moiety serves as a versatile handle for further synthetic modification, allowing researchers to conjugate the core structure to other pharmacophores, biomolecules, or solid supports. This compound is intended for research applications only, including but not limited to, use as a building block in organic synthesis, a potential pharmacophore in hit-to-lead optimization campaigns, and a tool compound in biochemical assay development. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(5-tert-butyl-1H-pyrazol-3-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4/c1-13(2,3)11-8-12(16-15-11)17-6-4-10(9-14)5-7-17/h8,10H,4-7,9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYSCWJLVLNJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine, also known as a derivative of pyrazole and piperidine, has garnered attention in recent years due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain pyrazole derivatives demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating their potential as anticancer agents .

Antiparasitic Activity

Research has also explored the antiparasitic effects of pyrazole derivatives. Modifications in the chemical structure have been shown to enhance aqueous solubility and metabolic stability while retaining or improving antiparasitic activity. For example, the incorporation of specific functional groups was found to optimize the efficacy against parasites while minimizing toxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. In several studies, modifications to the pyrazole ring and piperidine backbone were systematically analyzed to identify key structural features that contribute to enhanced biological activity. For example, the presence of electron-withdrawing groups on the aromatic ring has been linked to increased potency against cancer cell lines .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated a series of pyrazole derivatives, including those related to this compound. The study revealed that certain derivatives exhibited IC50 values as low as 0.048 μM against MCF-7 cells, demonstrating significant anticancer potential .

Study 2: Metabolic Stability and Solubility

Another research effort focused on enhancing the metabolic stability of pyrazole derivatives. It was found that introducing polar functional groups improved solubility while maintaining activity against target parasites. This balance between solubility and metabolic stability is crucial for developing effective therapeutic agents .

Data Tables

Compound IC50 (μM) Cell Line Activity Type
Compound A0.048MCF-7Anticancer
Compound B0.177U-937Anticancer
Compound C31MT-4Antiparasitic
Compound D0.010MEL-8Anticancer

Scientific Research Applications

The compound (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material science, supported by data tables and case studies.

Structural Representation

The compound features a piperidine ring, a pyrazole moiety, and a tert-butyl group, contributing to its unique chemical properties that enhance its biological activity.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a candidate for central nervous system (CNS) disorders due to the following reasons:

  • Neuroprotective Properties : Research indicates that pyrazole derivatives exhibit neuroprotective effects against neurodegenerative diseases. The presence of the piperidine ring may enhance interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.
  • Antidepressant Activity : A study demonstrated that similar compounds showed significant antidepressant-like effects in animal models, suggesting that this compound could be further explored for its therapeutic potential in treating depression .

Pharmacological Studies

Pharmacological studies have shown that compounds with similar structures can act as inhibitors of specific enzymes or receptors:

  • Enzyme Inhibition : Compounds containing pyrazole rings have been reported to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), potentially enhancing cognitive functions .
  • Anticancer Activity : Some derivatives have displayed cytotoxic effects against various cancer cell lines, indicating that this compound may also warrant investigation for anticancer properties .

Material Science

The unique structural features of the compound allow for potential applications in material science:

  • Polymer Synthesis : The functional groups present can be utilized in the synthesis of novel polymers with specific properties, such as improved thermal stability or mechanical strength.
  • Nanotechnology : The compound could serve as a precursor for nanomaterials used in drug delivery systems or as agents in biosensors due to its ability to form stable complexes with metal ions .

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of similar pyrazole derivatives. The results indicated that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress, suggesting potential applications for CNS disorders .

Case Study 2: Anticancer Activity

In a recent investigation published in Cancer Research, researchers evaluated the anticancer properties of a related piperidine-pyrazole compound. The study found that it induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundNeuroprotective
Pyrazole derivative XAntidepressant
Piperidine-pyrazole derivative YAnticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with "(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine," enabling comparative analysis of their physicochemical and functional properties:

Structural Analogs

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences Source
This compound Piperidine-4-ylmethanamine + 5-(tert-butyl)pyrazole C₁₄H₂₆N₄ 250.39 Reference compound
{1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methanamine Piperidine-4-ylmethanamine + 1-methylpyrazole (4-position) via methylene linker C₁₄H₂₃N₅ 249.37 Pyrazole substituent (methyl vs. tert-butyl); linker between pyrazole and piperidine
[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine Methanamine + 3-pyrazole + 4-bromophenyl C₁₀H₁₀BrN₃ 252.11 Lacks piperidine; bromophenyl adds steric bulk and electronic effects
(1-(2-(3-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4-yl)piperidin-4-yl)methanamine Piperidine-4-ylmethanamine + imidazopyridine + trifluoromethoxyphenyl C₂₄H₂₈F₃N₅O 492.20 Imidazopyridine core instead of pyrazole; trifluoromethoxy group enhances polarity

Physicochemical and Pharmacological Comparisons

The bromophenyl analog introduces halogen-mediated lipophilicity and may enhance binding to aromatic pockets in biological targets.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a tert-butylpyrazole to a piperidine-methanamine scaffold, analogous to methods in (e.g., carbamate protection/deprotection).
  • In contrast, the imidazopyridine derivative requires multi-step heterocycle formation, increasing synthetic complexity.

The imidazopyridine analog demonstrated antimalarial activity (IC₅₀ < 100 nM), suggesting that the target compound’s pyrazole-piperidine framework could be tailored for similar applications.

Preparation Methods

Nucleophilic Substitution on a Halogenated Pyrazole

  • Halogenation: The pyrazole intermediate is halogenated at the 3-position (commonly chlorination) using reagents such as phosphorus oxychloride (POCl3) in the presence of tetramethylammonium chloride to form 3-chloropyrazole derivatives.
  • Nucleophilic Displacement: The 3-chloropyrazole is then reacted with piperidin-4-yl methanamine under reflux conditions with a base such as diisopropylethylamine (DIPEA) or similar amine bases to substitute the chlorine with the piperidinyl group.
  • Solvents: Isopropanol or dichloromethane are typical solvents used in this step.
  • Reaction Conditions: Reflux for 16 hours or until completion as monitored by LC-MS or TLC.

This method provides good yields and regioselectivity for substitution at the 3-position of the pyrazole ring.

Reductive Amination or Amide Coupling (Less Common)

  • In some cases, the piperidin-4-yl methanamine may be introduced via reductive amination of an aldehyde-functionalized pyrazole intermediate or via amide bond formation if carboxylic acid derivatives are involved.
  • These methods require additional steps for functional group interconversion and protection/deprotection cycles.

Protection and Deprotection of Amines

  • Boc Protection: To facilitate purification and avoid side reactions, the amine group on the piperidine or methanamine may be protected with tert-butyloxycarbonyl (Boc) groups.
  • Deprotection: Final deprotection is carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature or under reflux, followed by co-evaporation with DCM to remove residual TFA.
  • This step yields the free amine form of the target compound.

Purification and Characterization

  • Purification: Reverse-phase high-performance liquid chromatography (HPLC) is typically employed to purify the final compound, especially after deprotection.
  • Characterization: Mass spectrometry (MS) confirms molecular weight, and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity and substitution patterns.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Notes
1 Synthesis of 5-(tert-butyl)-1H-pyrazole Starting from hydrazines and β-ketoesters; tert-butyl alkylation Commercial availability possible
2 Halogenation at 3-position POCl3, tetramethylammonium chloride, reflux Forms 3-chloropyrazole intermediate
3 Nucleophilic substitution Piperidin-4-yl methanamine, DIPEA, iPrOH, reflux, 16h Substitution of Cl by piperidinyl
4 Amine protection (optional) Boc2O, base Protects amine groups
5 Amine deprotection TFA/DCM, room temp or reflux Removes Boc groups
6 Purification Reverse-phase HPLC Ensures compound purity
7 Characterization MS, NMR Confirms structure and purity

Research Findings and Optimization Notes

  • The halogenation step using POCl3 and tetramethylammonium chloride is critical for selective chlorination at the 3-position of the pyrazole ring, enabling efficient nucleophilic substitution.
  • Use of DIPEA as a base promotes nucleophilic displacement without significant side reactions.
  • Boc protection improves handling and purification, especially for intermediates with free amines.
  • Final deprotection with TFA is mild and effective, avoiding degradation of sensitive pyrazole or piperidine moieties.
  • Purification by reverse-phase HPLC is necessary to separate closely related impurities and ensure high purity for biological evaluation.

Q & A

Q. What are the common synthetic routes for synthesizing (1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine?

The synthesis typically involves multi-step protocols:

  • Cyclization : Formation of the pyrazole ring via condensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions. For tert-butyl-substituted pyrazoles, tert-butyl acetoacetate is a common precursor .
  • Piperidine functionalization : The piperidine ring is introduced via nucleophilic substitution or reductive amination. For example, 4-aminopiperidine derivatives can react with pyrazole intermediates under Mitsunobu or Buchwald-Hartwig coupling conditions .
  • Protection/Deprotection : Amino groups are often protected (e.g., with Boc groups) during synthesis to prevent side reactions, followed by deprotection using TFA or HCl .
  • Purification : Column chromatography and recrystallization are critical for isolating the final compound. Analytical techniques like NMR and LC-MS confirm structural integrity .

Q. How is the compound characterized to confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to verify substituent positions, tert-butyl group integration, and piperidine ring conformation. For example, the tert-butyl group shows a singlet at ~1.3 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed via reverse-phase HPLC with UV detection (e.g., >95% purity threshold) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure, though this requires high-purity crystalline material .

Q. What preliminary biological activities have been reported for similar pyrazole-piperidine derivatives?

  • Antimicrobial Activity : Pyrazole derivatives with tert-butyl groups exhibit moderate activity against Gram-positive bacteria, likely due to membrane disruption or enzyme inhibition (e.g., targeting bacterial topoisomerases) .
  • Central Nervous System (CNS) Modulation : Piperidine-containing analogs show affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) in vitro, suggesting potential CNS applications .
  • Anticancer Potential : Some analogs inhibit kinase enzymes (e.g., ALK or EGFR) in biochemical assays, though specific data for this compound is limited .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and bioavailability without compromising bioactivity?

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the piperidine ring or pyrazole moiety. For example, replacing the tert-butyl group with a polar substituent may enhance aqueous solubility but requires SAR studies to retain activity .
  • Salt Formation : Hydrochloride or phosphate salts improve solubility. For instance, methanamine derivatives often form stable hydrochloride salts .
  • Prodrug Strategies : Mask the primary amine with labile groups (e.g., acetyl or carbamate) that hydrolyze in vivo .
  • Nanoparticle Formulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability, as demonstrated for similar CNS-targeting compounds .

Q. What strategies resolve contradictions in reported biological data for pyrazole-piperidine derivatives?

  • Assay Standardization : Discrepancies in IC50_{50} values may arise from variations in assay conditions (e.g., ATP concentration in kinase assays). Validate protocols using reference inhibitors .
  • Metabolic Stability Testing : Differences in cell-based vs. biochemical assays may reflect metabolic inactivation. Use liver microsome assays to assess stability .
  • Epimerization Checks : Chiral centers in the piperidine ring can racemize during synthesis, altering activity. Monitor enantiopurity via chiral HPLC or CD spectroscopy .

Q. How can computational methods aid in target identification and mechanism of action studies?

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets. The tert-butyl group may occupy hydrophobic pockets in enzymes like kinases .
  • Molecular Dynamics (MD) Simulations : Predict binding stability and conformational changes in target proteins (e.g., G-protein-coupled receptors) .
  • QSAR Modeling : Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with bioactivity to guide optimization .

Q. What analytical techniques are recommended for detecting enantiomeric impurities?

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .
  • Polarimetry : Measure optical rotation for compounds with known specific rotation values.
  • Vibrational Circular Dichroism (VCD) : Provides absolute configuration data but requires high-purity samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(5-(tert-butyl)-1H-pyrazol-3-yl)piperidin-4-yl)methanamine

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